Cas no 2171878-99-0 (N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide)

N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide structure
2171878-99-0 structure
Product name:N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide
CAS No:2171878-99-0
MF:C16H19NO3S
MW:305.391963243485
CID:6282171
PubChem ID:165553910

N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1586224
    • 2171878-99-0
    • N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide
    • Inchi: 1S/C16H19NO3S/c1-4-17-21(18,19)15-9-10-16(12(2)11-15)13-5-7-14(20-3)8-6-13/h5-11,17H,4H2,1-3H3
    • InChI Key: GESDZAOZUJXROY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C2C=CC(=CC=2)OC)=C(C)C=1)(NCC)(=O)=O

Computed Properties

  • Exact Mass: 305.10856464g/mol
  • Monoisotopic Mass: 305.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 63.8Ų

N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1586224-10.0g
2171878-99-0
10g
$5283.0 2023-06-04
Enamine
EN300-1586224-0.5g
2171878-99-0
0.5g
$1180.0 2023-06-04
Enamine
EN300-1586224-250mg
2171878-99-0
250mg
$1131.0 2023-09-24
Enamine
EN300-1586224-500mg
2171878-99-0
500mg
$1180.0 2023-09-24
Enamine
EN300-1586224-100mg
2171878-99-0
100mg
$1081.0 2023-09-24
Enamine
EN300-1586224-0.1g
2171878-99-0
0.1g
$1081.0 2023-06-04
Enamine
EN300-1586224-1.0g
2171878-99-0
1g
$1229.0 2023-06-04
Enamine
EN300-1586224-50mg
2171878-99-0
50mg
$1032.0 2023-09-24
Enamine
EN300-1586224-2500mg
2171878-99-0
2500mg
$2408.0 2023-09-24
Enamine
EN300-1586224-5.0g
2171878-99-0
5g
$3562.0 2023-06-04

Additional information on N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide

Introduction to N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide (CAS No. 2171878-99-0)

N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide, with the chemical identifier CAS No. 2171878-99-0, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of biphenyl sulfonamides, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a sulfonamide group and specific substituents, make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide consists of a biphenyl core substituted with an ethyl group at the 4-position, a methyl group at the 2-position, and a sulfonamide moiety at the 4'-position. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The sulfonamide group is particularly interesting as it is known to exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

In recent years, there has been a growing interest in biphenyl sulfonamides due to their potential as scaffolds for drug design. The biphenyl core provides a rigid framework that can be modified to enhance binding affinity and selectivity towards biological targets. The sulfonamide group, on the other hand, can form hydrogen bonds with polar residues in proteins, thereby facilitating receptor binding. These characteristics make biphenyl sulfonamides attractive for developing new therapeutic agents.

One of the most notable applications of biphenyl sulfonamides is in the field of oncology. Several studies have demonstrated the ability of these compounds to inhibit the growth of cancer cells by targeting key enzymes and signaling pathways involved in tumor progression. For instance, research has shown that certain biphenyl sulfonamides can inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival. Additionally, these compounds have been found to exhibit antiangiogenic properties, further supporting their potential as anticancer agents.

The synthesis of N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the biphenyl core through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Once the biphenyl scaffold is established, functional groups are introduced at specific positions through nucleophilic substitution or other reaction mechanisms. The final step involves the introduction of the sulfonamide group, which is typically achieved through reaction with an appropriate sulfonyl chloride or sulfonyl azide.

The pharmacological evaluation of N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. Furthermore, preclinical studies have indicated that it may have potential therapeutic benefits in combination with other drugs, enhancing overall treatment efficacy.

The development of new drugs often involves a multidisciplinary approach, integrating insights from chemistry, biology, and medicine. Computational methods such as molecular docking and virtual screening have played a crucial role in identifying promising candidates like N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide. These techniques allow researchers to predict binding affinities and interactions between molecules and biological targets, thereby accelerating the drug discovery process.

In conclusion, N-ethyl-4'-methoxy-2-methyl-[1,1'-biphenyl]-4-sulfonamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies for various diseases.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd